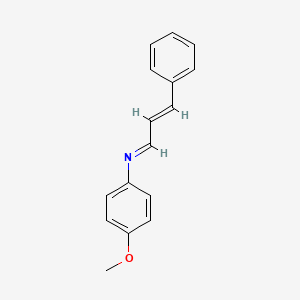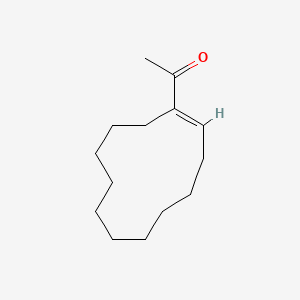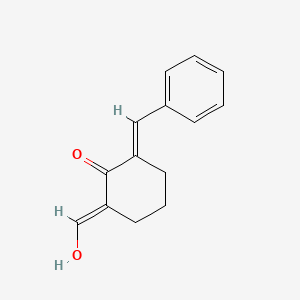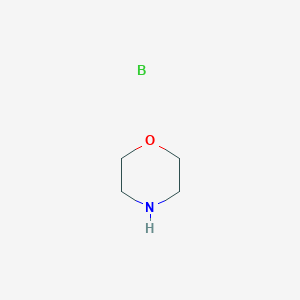
1-苄基-4-甲基-1,2,3,6-四氢吡啶
描述
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (MBzTP) is a chemical compound structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Despite its structural similarity, MBzTP is not neurotoxic, which is attributed to its rapid oxidation by monoamine oxidase B (MAOB) and the oxidative destruction of the dihydropyridine, preventing the accumulation of neurotoxic species .
Synthesis Analysis
The synthesis of MBzTP and related compounds involves various chemical reactions. For instance, the synthesis of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile was achieved by growing tiny plate-like crystals from a chloroform-ethanol solution through slow evaporation . Additionally, the synthesis of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives was reported using a condensation reaction of 1-benzyl-4-piperidinone with aromatic aldehydes followed by condensation with 6-aminouracils .
Molecular Structure Analysis
The molecular structure of MBzTP and its analogs has been studied using X-ray crystallography. For example, the crystal structure of 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine revealed a boat conformation of the 1,4-dihydropyridine ring . The molecular structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile showed a half-chair conformation of the tetrahydropyridine (THP) ring .
Chemical Reactions Analysis
MBzTP undergoes rapid oxidation by MAOB, leading to the formation of a dihydropyridinium form and a pyridinium form, along with an unidentified product . The Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts is another example of a chemical reaction involving a related compound, leading to the synthesis of 2-aryl-3-isopropenyl-1,3-dimethylpyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of MBzTP and its analogs are influenced by their molecular structure and the presence of substituents. The crystal and molecular structures provide insights into the conformation and the dihedral angles of the phenyl rings, which can affect the compound's reactivity and interactions . The hydrogenation kinetics of related compounds have been modeled using fractal-like and Weibull model kinetics, indicating the influence of solvents and reaction conditions on the reaction rates .
科学研究应用
-
- Application Summary : 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Methods of Application : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results or Outcomes : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
-
1,2,3,4-Tetrahydroisoquinoline Analogs :
- Application Summary : 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The review discusses commonly used synthetic strategies for constructing the core scaffold .
- Results or Outcomes : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) :
- Application Summary : MPTP is a neurotoxin precursor to MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
- Methods of Application : MPTP itself is not toxic, and as a lipophilic compound can cross the blood–brain barrier. Once inside the brain, MPTP is metabolized into the toxic cation MPP+ by the enzyme MAO-B .
- Results or Outcomes : This results in Parkinsonism, a clinical syndrome characterized by symptoms such as tremor, bradykinesia, rigidity, and postural instability .
-
- Application Summary : (–)-Mitragynine is a naturally occurring tetrahydropyridine, which is an active compound in Mitragyna speciosa, also known as kratom .
- Methods of Application : Kratom leaves are chewed or consumed as a powder to elevate mood (as a euphoriant) and enhance physical endurance .
- Results or Outcomes : Its effects are reported to be somewhat similar to those of opiate drugs .
-
- Application Summary : 2,3,4,5-Tetrahydropyridine, a colorless liquid, is commercially available. It is an imine .
- Methods of Application : It is used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : It is used in the production of a variety of products including pharmaceuticals, dyes, and agrochemicals .
- 1,4-disubstituted 1H-1,2,3-triazoles :
- Application Summary : 1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives . They have also found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application : The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles typically involves the [3+2] cycloaddition of azides and alkynes .
- Results or Outcomes : The resulting 1,4-disubstituted 1H-1,2,3-triazoles exhibit a wide range of biological activities and have been used in the development of various pharmaceuticals and agrochemicals .
未来方向
Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .
属性
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZSVUTUWPHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423620 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
32018-56-7 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)







